Adynerin is sourced from the seeds of Thevetia peruviana, which are known to contain various alkaloids. These compounds are part of a larger class of natural products that exhibit notable pharmacological properties. The classification of Adynerin falls under the category of diterpenoid alkaloids, which are recognized for their intricate molecular frameworks and biological significance.
The synthesis of Adynerin can be approached through several methods, with recent advancements focusing on total synthesis techniques that utilize strategic retrosynthetic analysis. A notable method involves the use of network analysis, which aids in identifying synthetic pathways for complex natural products. This method emphasizes modular approaches, allowing chemists to construct the molecule step-by-step while optimizing yields at each stage .
Recent studies have demonstrated successful syntheses through various techniques, including:
These methodologies collectively contribute to an effective synthetic strategy for producing Adynerin and related compounds.
Adynerin has a complex molecular structure characterized by multiple rings and functional groups typical of diterpenoid alkaloids. Its molecular formula is , with a molecular weight of approximately 396.52 g/mol. The structural representation highlights the presence of a piperidine ring, which is common among many alkaloids, contributing to its biological activity.
The three-dimensional conformation of Adynerin plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.
Adynerin participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
Each reaction must be carefully controlled to ensure high yields and purity of the final product.
The mechanism of action for Adynerin involves interactions at the cellular level, particularly in modulating signaling pathways associated with cancer cell proliferation and inflammation. Preliminary studies suggest that Adynerin may exert its effects through:
These mechanisms highlight the potential therapeutic applications of Adynerin in treating various diseases, particularly cancers.
Adynerin exhibits several notable physical and chemical properties:
These properties are essential for understanding how Adynerin can be utilized in pharmaceutical formulations.
Adynerin has several promising applications in scientific research:
The ongoing research into Adynerin's properties continues to reveal new possibilities for its application in medicine and pharmacology, underscoring its significance as a compound worthy of further study.
Adynerin was first isolated from Nerium oleander L. (Apocynaceae) leaves in the mid-20th century during systematic phytochemical screenings of cardenolide-producing plants. Early work by Egyptian researchers Karawya et al. (1973) identified it as a major secondary metabolite alongside oleandrin and neriantin [4] [7]. This discovery positioned adynerin (chemical name: 3β-(β-D-glucopyranosyloxy)-14-hydroxy-5β-card-20(22)-enolide) as a structurally distinct monoglycosidic cardenolide within N. oleander’s complex phytochemical profile. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses later confirmed its identity as a digitoxigenin-type cardenolide conjugated with a single glucose moiety at the C3 position, contrasting with oleandrin’s oleandrose sugar [4] [10]. Historically, adynerin’s detection relied on thin-layer chromatography (TLC) and cytotoxicity assays, but modern techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) now enable precise quantification in plant tissues and biological samples [3] [4].
Nerium oleander L. (oleander) is the sole species within the genus Nerium (Apocynaceae family), primarily distributed across Mediterranean, subtropical, and tropical regions [5] [7]. This evergreen shrub thrives in riparian zones and disturbed soils, exhibiting exceptional drought tolerance. Its ecological resilience correlates with a rich arsenal of cardenolides—over 30 structurally distinct compounds identified in leaf tissues—serving as chemical defenses against herbivory [4] [9]. Adynerin occurs in all plant parts (leaves, stems, flowers, sap), with highest concentrations in leaves (0.02–0.08% dry weight) [4] [7]. Ecological studies indicate that cardenolide diversity, including adynerin, is influenced by genetic factors (e.g., red-flowered cultivars contain higher levels than white-flowered ones) and environmental stressors like soil salinity [4] [5]. Notably, adynerin contributes to N. oleander’s allelopathic effects and deters non-adapted insects by inhibiting neuronal Na⁺/K⁺-ATPase, though specialized herbivores (e.g., oleander hawk-moth Daphnis nerii) have evolved resistance [9].
Adynerin belongs to the cardenolide subclass of cardiac glycosides (CGs), characterized by a steroidal core with a five-membered unsaturated lactone ring at C17 and a sugar moiety at C3 [4] [10]. Its structural distinction from oleandrin—the most studied N. oleander cardenolide—lies in three key features:
Table 1: Structural and Functional Comparison of Adynerin and Oleandrin
Property | Adynerin | Oleandrin |
---|---|---|
Aglycone | Digitoxigenin | Oleandrigenin (16-acetyl-digitoxigenin) |
Sugar Moiety | Glucose | Oleandrose |
Molecular Formula | C₃₀H₄₄O₈ | C₃₂H₄₈O₉ |
Na⁺/K⁺-ATPase IC₅₀ (Insect) | 38.2 μM (monarch butterfly) | 0.15 μM (monarch butterfly) |
Oral Bioavailability (Rat) | 93.1% | 7.0% |
Data compiled from [3] [4] [9]
Pharmacokinetically, adynerin exhibits unusually high oral bioavailability (93.1%) in rats compared to oleandrin (7.0%), attributed to its glucose moiety enhancing intestinal absorption [3]. Enzymatic hydrolysis by gut microbiota may liberate the active aglycone digitoxigenin, though adynerin itself demonstrates bioactivity. In monarch butterflies (Danaus plexippus), adynerin’s inhibitory effect on Na⁺/K⁺-ATPase is 255-fold weaker than oleandrin’s, reflecting evolutionary adaptations in target-site sensitivity [9]. This positions adynerin as a “stealth” cardenolide with distinct pharmacokinetic behavior but moderated pharmacodynamic impact.
Table 2: Selectivity of Adynerin for Na⁺/K⁺-ATPase Across Insect Species
Insect Species | Na⁺/K⁺-ATPase Inhibition (IC₅₀, μM) | Selectivity Ratio vs. Monarch |
---|---|---|
Danaus plexippus (monarch) | 38.2 | 1.0 (reference) |
Euploea core (milkweed butterfly) | 8.7 | 4.4 |
Schistocerca gregaria (desert locust) | 1.2 | 31.8 |
Adapted from Petschenka et al. (2018) [9]
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0